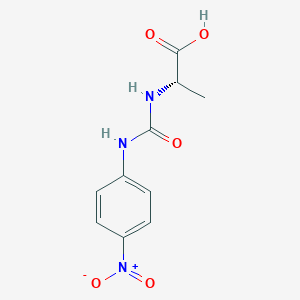

(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid

Description

(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid is a chiral amino acid derivative featuring a ureido linkage (-NH-C(O)-NH-) attached to a 4-nitrophenyl group and a propanoic acid backbone. The (S)-configuration at the α-carbon distinguishes its stereochemistry, which is critical for interactions in biological systems or asymmetric synthesis. The 4-nitrophenyl group contributes electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing solubility and reactivity.

Properties

Molecular Formula |

C10H11N3O5 |

|---|---|

Molecular Weight |

253.21 g/mol |

IUPAC Name |

(2S)-2-[(4-nitrophenyl)carbamoylamino]propanoic acid |

InChI |

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |

InChI Key |

AGHYCQKOMGHZNX-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid typically involves the reaction of 4-nitrophenyl isocyanate with L-alanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

L-alanine+4-nitrophenyl isocyanate→(2S)-2-[(4-nitrophenyl)carbamoyl]aminopropanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, resulting in modification of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between (S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid and related compounds:

Key Comparisons

Structural Variations: Heterocyclic vs. Ureido Backbone: Compound 13f () replaces the ureido group with a thioxothiazolidinone-pyrazole system, introducing sulfur-based electronic effects and a rigid heterocyclic structure. This likely increases thermal stability (m.p. 240–242°C vs. unrecorded for the target compound) . Substituent Effects: The boronic acid derivative () replaces the carboxylic acid with a boronic acid group, enabling covalent interactions with biomolecules (e.g., sugars), whereas the target compound’s carboxylic acid may participate in ionic or hydrogen-bonding interactions .

Polarity and Solubility: The 4-nitrophenyl group in the target compound and 13f enhances polarity, but the thioxothiazolidinone ring in 13f may reduce aqueous solubility compared to the ureido group. Boronic acid derivatives () exhibit pH-dependent solubility due to boronate formation .

Biological Relevance :

- Ureido-containing compounds (target, ) are prevalent in enzyme inhibitors (e.g., urease or protease inhibitors). The acetamido-sulfanyl analog () could interact with cysteine residues in enzymes via disulfide exchange .

Synthetic Utility :

- The benzofuran-ureido compound () demonstrates the role of fused aromatic systems in modulating electronic properties for photodynamic therapy or fluorescence-based applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.